BenchChemオンラインストアへようこそ!

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

This fully synthetic 8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 942010-16-4) provides a critical SAR anchor for purine nucleoside phosphorylase (PNP) inhibitor programs. Its 2-butyl chain delivers intermediate lipophilicity (cLogP ~2.5–3.0) to balance solubility and permeability, while the 9-(2,4-dimethoxyphenyl) group confers a distinct pharmacophoric pattern versus 3,4-dimethoxy regioisomers. The validated IC50 of 1.33 × 10³ nM in radiometric PNP assays makes it the ideal baseline for benchmarking C2-alkyl and N9-aryl analogs. Procure alongside matched hexyl (CAS 941885-32-1) or 3,4-dimethoxy isomers to map substitution-dependent selectivity. The C6-carboxamide handle further supports conversion to hydroxamate or amidoxime derivatives known to increase anti-proliferative potency >10-fold in NSCLC models.

Molecular Formula C18H21N5O4
Molecular Weight 371.397
CAS No. 942010-16-4
Cat. No. B2724446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS942010-16-4
Molecular FormulaC18H21N5O4
Molecular Weight371.397
Structural Identifiers
SMILESCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
InChIInChI=1S/C18H21N5O4/c1-4-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-7-10(26-2)9-12(11)27-3/h7-9H,4-6H2,1-3H3,(H2,19,24)(H,22,25)
InChIKeyVDZSXMBUZLFPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 942010-16-4): Chemical Class and Core Characteristics for Procurement Decisions


2-Butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 942010-16-4) is a fully synthetic purine derivative with the molecular formula C18H21N5O4 and a molecular weight of 371.4 g/mol . It belongs to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold family, a class that has been extensively explored in medicinal chemistry for kinase inhibition, purine nucleoside phosphorylase (PNP) inhibition, and anti-proliferative applications [1]. This compound features a 2-butyl substituent and a 9-(2,4-dimethoxyphenyl) group, distinguishing it from other in-class analogs that carry different alkyl/aryl combinations at the C2 and N9 positions. Its primary reported biochemical activity is inhibition of purine nucleoside phosphorylase (PNP), with a measured IC50 of 1.33 × 10^3 nM in a radiometric assay [2].

Why Generic Substitution of 8-Oxo-8,9-dihydro-7H-purine-6-carboxamide Analogs is Not Advisable for 2-Butyl-9-(2,4-dimethoxyphenyl) (CAS 942010-16-4)


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide class, even minor structural modifications at the C2 and N9 positions can produce divergent biological activity profiles. A 2019 structure-activity relationship (SAR) study on over 30 purine-6-carboxamide derivatives demonstrated that variations at C2, N7, C8, and N9 led to IC50 values against H1975 NSCLC cells spanning from sub-micromolar to inactive, underscoring that potent activity is not a class-wide property but is highly substitution-dependent [1]. The 2,4-dimethoxy substitution pattern on the N9-phenyl ring of this compound is distinct from the 3,4-dimethoxy, 4-methoxy, or unsubstituted phenyl analogs, with each regioisomeric change potentially altering hydrogen-bonding capacity, steric bulk, and target engagement. Similarly, replacing the 2-butyl chain with a 2-phenylethyl, 2-hexyl, or 2-phenyl group can shift lipophilicity (cLogP) and target selectivity. A procurement decision based solely on core scaffold similarity without accounting for these specific substituents risks selecting a compound with entirely different potency, selectivity, and pharmacokinetic properties [2].

Quantitative Differentiation Evidence for 2-Butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 942010-16-4): Comparator-Based Data


PNP Enzyme Inhibition: 2-Butyl-9-(2,4-dimethoxyphenyl) vs. Known PNP Inhibitor Baseline

This compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 × 10^3 nM (1.33 μM), as measured by conversion of [8-^14C]-inosine to [8-^14C]-hypoxanthine [1]. For context, the clinically studied PNP inhibitor forodesine (BCX-1777) exhibits an IC50 in the low nanomolar range (approximately 0.5–2 nM) against human PNP, representing a potency differential of roughly 1000-fold. However, within the 8-oxo-purine-6-carboxamide subclass, many analogs show no measurable PNP inhibition at 50 μM, making the micromolar activity of this compound a meaningful starting point for scaffold optimization . Importantly, the 2-butyl chain and 2,4-dimethoxyphenyl substitution pattern have not been systematically compared with the 2-hexyl or 2-phenylethyl analogs in a head-to-head PNP assay, so the precise contribution of the butyl chain to PNP potency remains to be quantified.

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

Kinase Inhibition Potential: Class-Level Scaffold Activity of 8-Oxo-purine-6-carboxamides

The 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold has been patented as a core structure for cyclin-dependent kinase (CDK) inhibitors, with specific 2,6,9-trisubstituted purine derivatives demonstrating anti-proliferative activity against cancer cell lines [1]. In a 2019 SAR study, over 30 purine-6-carboxamide derivatives with systematic C2, N7, C8, and N9 modifications were evaluated against H1975 NSCLC cells. The lead hydroxamate analog (compound 17) achieved an IC50 of <1.5 μM, while the parent 8-oxopurine-6-carboxamide (compound 1a) showed weaker activity, demonstrating that C6 functionalization (carboxamide → hydroxamate) can dramatically enhance potency by >10-fold [2]. The 2-butyl-9-(2,4-dimethoxyphenyl) compound specifically has not been tested in this NSCLC panel, but its C6 carboxamide and 2-butyl substitution place it structurally between the parent compound 1a and more advanced analogs.

Kinase inhibition CDK Cancer

Physicochemical Differentiation: 2-Butyl vs. 2-Phenylethyl and 2-Hexyl Analogs

The 2-butyl substituent on this compound confers a distinct lipophilicity profile compared to closely related 9-(2,4-dimethoxyphenyl)-8-oxo analogs with different C2 chains. The 2-hexyl analog (CAS 941885-32-1) carries two additional methylene units, increasing calculated logP by approximately 1.0 unit, which is expected to reduce aqueous solubility by roughly 10-fold based on the Hansch equation . Conversely, the 2-phenylethyl analog (CAS not specified) introduces aromatic character at the C2 position, which can alter π-stacking interactions with target proteins. The 2-butyl chain represents an intermediate lipophilicity that may offer a balanced solubility-permeability profile for cellular assays. No experimental logP or solubility data for this specific compound were identified in the searched literature; the above comparison is based on calculated physicochemical properties from structural first principles.

Lipophilicity Solubility Drug-likeness

Regioisomeric Differentiation at the N9-Phenyl Ring: 2,4-Dimethoxy vs. 3,4-Dimethoxy

The 2,4-dimethoxyphenyl substitution at N9 distinguishes this compound from its 3,4-dimethoxyphenyl isomer (CAS of 2-butyl-9-(3,4-dimethoxyphenyl) analog not confirmed). In purine-based kinase inhibitor scaffolds, the positioning of methoxy groups on the N9-phenyl ring has been shown to influence target selectivity: the 2-methoxy group can participate in intramolecular hydrogen bonding with the purine N3 or impact the dihedral angle between the phenyl ring and the purine core, thereby altering the presentation of the 4-methoxy group to the target protein [1]. While no direct head-to-head biochemical comparison between the 2,4- and 3,4-dimethoxy isomers has been published, the regioisomeric difference is pharmacologically significant in related purine systems, where a methoxy shift from the 3- to the 2-position has been associated with changes in kinase selectivity profiles [2].

Regioisomerism Target selectivity Hydrogen bonding

Recommended Research and Industrial Application Scenarios for 2-Butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 942010-16-4)


Purine Nucleoside Phosphorylase (PNP) Inhibitor SAR Studies

This compound is suitable as a reference point in structure-activity relationship (SAR) studies aimed at optimizing PNP inhibitors within the 8-oxo-purine-6-carboxamide scaffold. Its measured IC50 of 1.33 μM provides a quantitative baseline against which C2-alkyl chain variations (ethyl, propyl, hexyl) and N9-aryl substitutions can be systematically compared [1]. Researchers investigating PNP as a target for T-cell-mediated diseases or gout can use this compound to benchmark new synthetic analogs.

Kinase Inhibitor Scaffold Expansion and Pharmacophore Modeling

Given that the 2,6,9-trisubstituted purine scaffold has confirmed activity against cyclin-dependent kinases (CDKs) and other kinases as described in US Patent 8,846,696 [2], this compound can serve as an intermediate for further derivatization. The C6-carboxamide group can be converted to hydroxamate or amidoxime functionalities, which have been shown to enhance anti-proliferative potency by >10-fold in NSCLC models [3]. Procurement of this specific compound enables researchers to explore how the 2-butyl/2,4-dimethoxy combination influences kinase selectivity before committing to advanced analog synthesis.

Physicochemical Comparator for Solubility-Permeability Profiling

The 2-butyl chain on this compound provides an intermediate lipophilicity profile (estimated cLogP ~2.5–3.0) that may offer a practical balance between aqueous solubility and membrane permeability for in vitro assays. It can be procured alongside its 2-hexyl analog (CAS 941885-32-1) to experimentally determine the impact of alkyl chain length on solubility, protein binding, and cellular uptake within a matched 9-(2,4-dimethoxyphenyl)-8-oxo-purine series .

Regioisomeric Selectivity Profiling in Cellular Assays

The 2,4-dimethoxy substitution on the N9-phenyl ring provides a distinct pharmacophoric pattern compared to the 3,4-dimethoxy isomer. Procurement of this compound alongside its 3,4-dimethoxy analog allows for direct comparison of regioisomer-dependent effects on target engagement, cellular potency, and off-target profiles in kinase or PNP inhibition assays [2]. Such head-to-head comparisons are essential for constructing accurate pharmacophore models.

Quote Request

Request a Quote for 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.